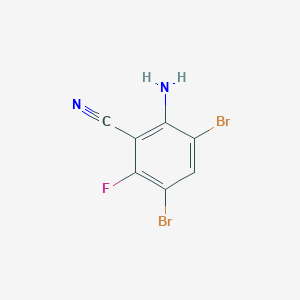

2-Amino-3,5-dibromo-6-fluorobenzonitrile

Description

2-Amino-3,5-dibromo-6-fluorobenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with amino, bromo, and fluoro groups at positions 2, 3/5, and 6, respectively. Its molecular formula is C₇H₃Br₂FN₂, with a calculated molecular weight of 306.92 g/mol. The nitrile group confers reactivity for further functionalization, while halogen substituents modulate electronic properties and steric effects.

Properties

IUPAC Name |

2-amino-3,5-dibromo-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUXGJAGFDDVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromo-6-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2-amino-3,5-dibromobenzonitrile with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete substitution .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dibromo-6-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, often leading to the formation of substituted derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other condensation products.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Condensation Reactions: Reagents include aldehydes, ketones, and acid catalysts.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Major Products

The major products formed from these reactions include various substituted benzonitrile derivatives, imines, and reduced or oxidized forms of the original compound .

Scientific Research Applications

2-Amino-3,5-dibromo-6-fluorobenzonitrile is used in a variety of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biochemistry: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It is investigated for potential therapeutic applications, including drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromo-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Table 2: Thermal and Chemical Properties of Selected Compounds

Research Findings and Gaps

- Key Findings :

- Halogen type and position critically influence thermal stability and reactivity.

- Nitrile-functionalized analogs show promise in cross-coupling and materials science.

- Research Gaps: Thermal decomposition kinetics of brominated benzonitriles. Systematic photophysical studies on 2-amino-3,5-dibromo-6-fluorobenzonitrile.

Biological Activity

2-Amino-3,5-dibromo-6-fluorobenzonitrile is a heterocyclic compound with significant potential in medicinal chemistry and material science. Its unique structural features, including amino, bromo, and fluoro substituents, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrFN

- Molar Mass : 293.92 g/mol

- Melting Point : 179-180°C

Mechanisms of Biological Activity

Research indicates that the biological activity of 2-Amino-3,5-dibromo-6-fluorobenzonitrile may be attributed to several mechanisms:

- Antiproliferative Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. It interacts with specific cellular pathways to inhibit cell growth and induce apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine enhances its interaction with microbial membranes.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of 2-Amino-3,5-dibromo-6-fluorobenzonitrile.

Table 1: Summary of Biological Activities

Detailed Findings

- Antiproliferative Studies : In vitro studies demonstrated that 2-Amino-3,5-dibromo-6-fluorobenzonitrile effectively reduced the viability of cancer cells by inducing apoptosis through mitochondrial pathways. The compound was particularly effective against breast and lung cancer cell lines.

- Antimicrobial Activity : The compound exhibited promising antibacterial effects with zones of inhibition measuring up to 18 mm against K. pneumoniae and Streptococcus spp., indicating its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : The enzyme inhibition studies revealed that the compound has a significant inhibitory effect on acetylcholinesterase (AChE), with IC values suggesting comparable efficacy to established inhibitors like galantamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.